5-(Difluoromethyl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

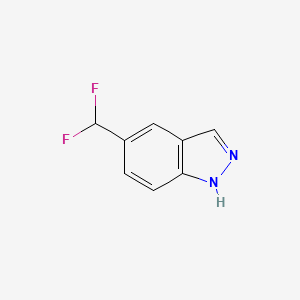

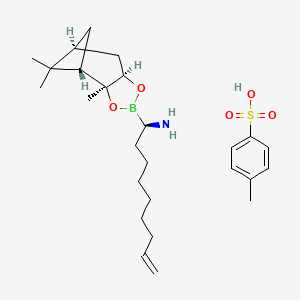

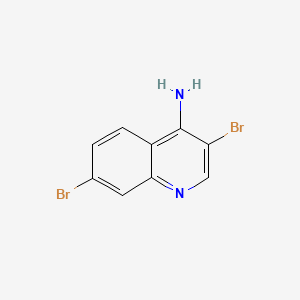

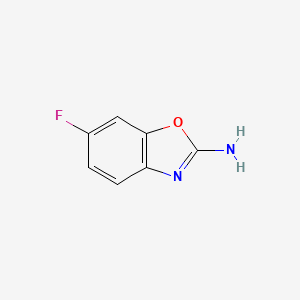

Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring . The “5-(Difluoromethyl)” part of “5-(Difluoromethyl)-1H-indazole” refers to a difluoromethyl group (-CF2H) attached at the 5-position of the indazole ring. Difluoromethyl groups are often used in medicinal chemistry due to their ability to modify the physical and chemical properties of a molecule .

Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)-1H-indazole” would consist of an indazole ring with a difluoromethyl group attached at the 5-position. The presence of the difluoromethyl group could influence the electronic properties of the molecule and potentially its reactivity .Chemical Reactions Analysis

The reactivity of “5-(Difluoromethyl)-1H-indazole” would likely be influenced by the presence of the difluoromethyl group. Difluoromethyl groups can participate in various types of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Difluoromethyl)-1H-indazole” would be influenced by the presence of the difluoromethyl group. For instance, the difluoromethyl group can enhance the lipophilicity of a molecule .Applications De Recherche Scientifique

N-Difluoromethylindazoles :

- This study explored the N-difluoromethylation and separation of isomers of C-substituted indazoles, leading to the development of a method for difluoromethylation of substituted indazoles. These derivatives were further functionalized, expanding the chemical versatility of indazole compounds (Petko & Filatov, 2022).

Electrochemical Applications :

- 5-Hydroxy-1H-indazole was studied as a film-forming additive for over-lithiated layered oxide positive electrodes in batteries, demonstrating improved cycling performance and highlighting the electrochemical utility of indazole derivatives (Kang et al., 2014).

Synthetic Chemistry :

- The paper discusses the synthesis of 2H-indazoles, highlighting indazole's role in drug discovery and its importance as a scaffold interacting with diverse biological targets. The work focused on developing a regioselective synthesis method for N-substituted indazoles (Halland et al., 2009).

Supramolecular Structure Studies :

- Research on the structures of various NH-indazoles using X-ray crystallography and magnetic resonance spectroscopy revealed insights into the effects of fluorination on indazole's supramolecular structure (Teichert et al., 2007).

Medicinal Chemistry :

- Indazoles were investigated for their potential as transient receptor potential A1 (TRPA1) antagonists, leading to the discovery and optimization of novel indazole derivatives with significant in vitro and in vivo activities in inflammatory pain models (Rooney et al., 2014).

Corrosion Inhibition :

- Indazole derivatives were synthesized and applied as self-assembled monolayers on copper surfaces, demonstrating superior anticorrosion performance, highlighting their potential in materials science (Qiang et al., 2018).

Pharmacological Importance :

- A review on indazoles emphasized their wide range of biological and pharmaceutical applications, including anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. The review also discussed novel routes for the synthesis of indazole derivatives and their various biological activities (Gaikwad et al., 2015).

Antibacterial and Antifungal Agent :

- Indazole and its derivatives were shown to possess significant antimicrobial and anti-inflammatory properties, further demonstrating the biological significance of this scaffold (Panda et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(difluoromethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVKQYEKHEJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-1H-indazole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)

![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)

![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)